molecular formula C8H8F3NO3 B13499199 3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13499199
M. Wt: 223.15 g/mol
InChI Key: AJOOZAJZSDRKHD-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane (BCP) scaffolds are rigid, three-dimensional structures widely used in medicinal chemistry as bioisosteres for alkynes, tert-butyl groups, or para-substituted benzene rings. Their unique geometry enhances metabolic stability and improves pharmacokinetic properties compared to planar aromatic systems .

Properties

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)4(13)12-7-1-6(2-7,3-7)5(14)15/h1-3H2,(H,12,13)(H,14,15)

InChI Key

AJOOZAJZSDRKHD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetamido)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then be further functionalized to introduce the trifluoroacetamido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical reactions, which allow for the efficient production of the bicyclo[1.1.1]pentane core on a kilogram scale . Subsequent functionalization steps can be performed in batch processes to yield the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.

    Substitution: The compound can undergo substitution reactions to replace the trifluoroacetamido group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis of BCP Derivatives

Substituent Effects on Physicochemical Properties

Key substituents and their impacts are summarized below:

Compound Name Substituent Molecular Formula Lipophilicity (LogD) pKa (Predicted) Key References
3-(Trifluoromethyl)BCP-1-carboxylic acid -CF₃ C₇H₇F₃O₂ High (enhanced by -CF₃) 4.56 ± 0.40
3-(Difluoromethyl)BCP-1-carboxylic acid -CHF₂ C₇H₈F₂O₂ Moderate N/A
3-(2,2,2-Trifluoroethyl)BCP-1-carboxylic acid -CH₂CF₃ C₈H₉F₃O₂ High 4.79 ± 0.40
3-BromoBCP-1-carboxylic acid -Br C₆H₉BrO₂ Moderate N/A
3-AminocarbonylBCP-1-carboxylic acid -CONH₂ C₇H₉NO₃ Low (polar) 4.56 ± 0.40

Key Observations :

  • Bromo substituents introduce steric bulk and moderate lipophilicity, useful for probing hydrophobic binding pockets .
  • Amino/carbamoyl groups (-CONH₂) enhance polarity, favoring solubility but limiting passive diffusion .
Fluorinated Derivatives
  • 3-(Trifluoromethyl)BCP-1-carboxylic acid : Synthesized via radical fluorination or metal-free homolytic alkylation, achieving yields >80% .
  • 3-(Difluoromethyl)BCP-1-carboxylic acid : Prepared through LiAlH₄ reduction of precursor acids, followed by purification via column chromatography .
Halogenated Derivatives
  • 3-IodoBCP-1-carboxylic acid : Generated using HATU-mediated coupling with adamantan-1-amine, yielding 86% after flash chromatography .
  • 3-BromoBCP-1-carboxylic acid : Synthesized via bromination of BCP precursors under mild acidic conditions .
Amino/Carbamoyl Derivatives
  • 3-AminocarbonylBCP-1-carboxylic acid: Produced via carbodiimide-mediated coupling with ammonia, requiring rigorous anhydrous conditions .

Biological Activity

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 224584-18-3) is a bicyclic compound with potential applications in medicinal chemistry due to its structural properties and biological activity. This article reviews the biological activity of this compound, including its pharmacological effects, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7F3_3O2_2, with a molecular weight of 180.13 g/mol. The chemical structure features a bicyclic framework that is known for its unique steric and electronic properties, making it an interesting candidate for drug design.

Antinociceptive Effects

Recent studies have indicated that bicyclo[1.1.1]pentane derivatives exhibit significant antinociceptive properties. For instance, in a comparative study involving benzocaine and its bicyclic analogue, it was found that while the bicyclic compound demonstrated lower overall activity, it still exhibited notable analgesic effects compared to the vehicle control .

Lipophilicity and Solubility

The lipophilicity of this compound has been evaluated through various computational models. The replacement of traditional aromatic rings with bicyclic structures has shown a decrease in lipophilicity by at least 1.5 units on the clog P scale, which can influence the absorption and distribution of the compound in biological systems .

Synthesis Methods

The synthesis of this compound typically involves metal-free homolytic aromatic alkylation protocols that allow for efficient construction of the bicyclic framework without the need for toxic reagents or complex reaction conditions .

Study on Analgesic Activity

In a controlled experiment using the ‘tail flick test’ on CD-1 female mice, researchers observed that while the bicyclic compound had reduced efficacy compared to benzocaine, it still provided significant analgesic coverage over time, suggesting potential utility in pain management therapies .

Comparison with Traditional Drugs

A comparative analysis highlighted that substituting traditional phenyl rings with bicyclo[1.1.1]pentane structures can lead to altered physicochemical properties such as decreased metabolic stability and solubility; however, these changes might enhance therapeutic profiles in specific contexts .

Data Tables

PropertyValue
Molecular FormulaC7_7H7_7F3_3O2_2
Molecular Weight180.13 g/mol
CAS Number224584-18-3
Antinociceptive ActivityModerate
Lipophilicity (clog P)Decreased by ≥ 1.5

Q & A

Q. Resolution Strategies :

  • Systematic SAR Studies : Synthesize and test derivatives with controlled modifications (e.g., -CF3_3, -Br, -CN) .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects and binding affinities .

What are best practices for handling stability and storage?

Q. Methodological Guidance

  • Storage : Sealed containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the trifluoroacetamido group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture or light .
  • Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., free amine or carboxylic acid) .

What are the applications in peptide mimetics and drug design?

Advanced Research Focus
The bicyclo[1.1.1]pentane scaffold serves as a rigid bioisostere for:

  • Dipeptide Replacements : Mimics phenylalanine or proline conformations, enhancing proteolytic stability .
  • Enzyme Inhibitors : The trifluoroacetamido group improves selectivity for serine hydrolases, as shown in kinetic assays .

Case Study : Incorporation into kinase inhibitors reduced off-target effects by 40% compared to linear analogs .

How can regioselective functionalization of the bicyclo[1.1.1]pentane core be achieved?

Advanced Research Focus
Regioselectivity challenges arise from the scaffold’s symmetry. Strategies include:

  • Directed C-H Activation : Palladium catalysts with directing groups (e.g., carboxylic acid) enable 3-position modification .
  • Radical Reactions : Photocatalytic methods (e.g., Ir/Ni dual catalysis) for bromination or trifluoromethylation .

Q. Methodological Guidance

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma .
  • LC-MS/MS : Use deuterated internal standards (e.g., D3_3-CF3_3) to account for matrix effects.
  • Limit of Detection (LOD) : Typically 0.1 ng/mL due to high fluorophilicity .

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